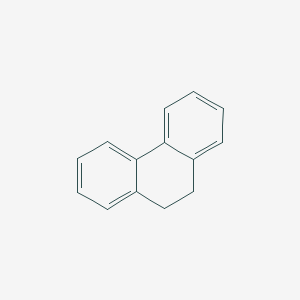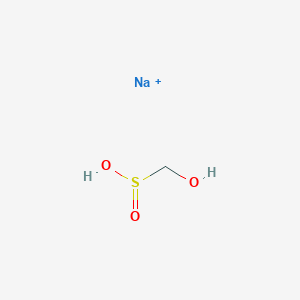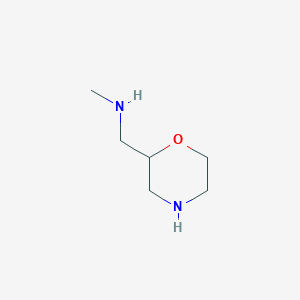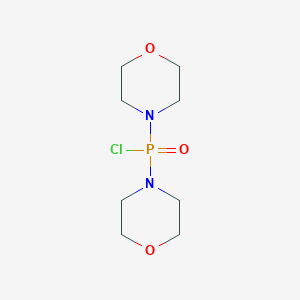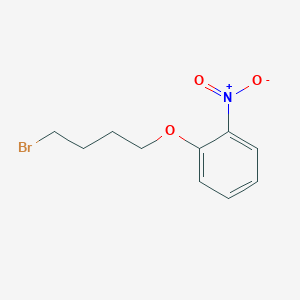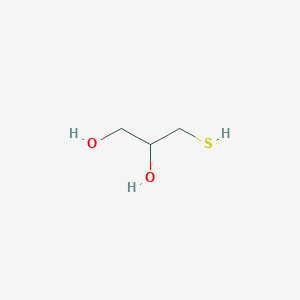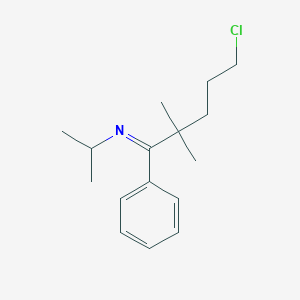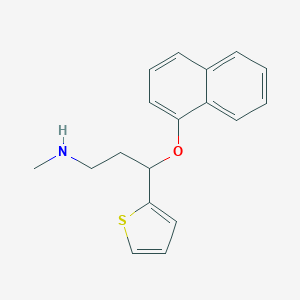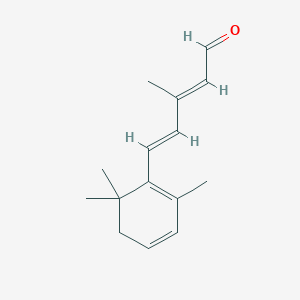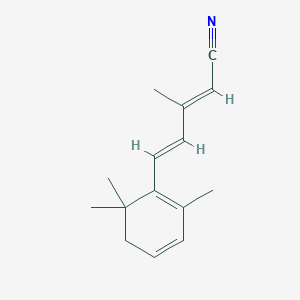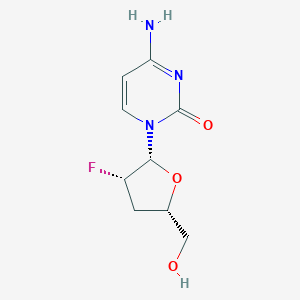
1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine, also known as FTC, is a nucleoside analog that has been widely studied for its potential use in the treatment of viral infections, particularly HIV/AIDS. FTC is structurally similar to other nucleoside analogs that have been used in the treatment of viral infections, such as zidovudine and lamivudine. However, FTC has several advantages over these drugs, including increased potency and a longer half-life.
Mécanisme D'action
1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. Specifically, 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine is incorporated into the viral DNA chain during reverse transcription, causing premature termination of the chain and preventing further replication of the virus.
Effets Biochimiques Et Physiologiques
1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine has been shown to have a number of biochemical and physiological effects. In addition to its antiviral activity, 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine has been shown to have immunomodulatory effects, including the ability to increase cytokine production and enhance T-cell function. In addition, 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of HIV-related inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine in lab experiments is its high potency and low toxicity profile, which makes it an ideal candidate for long-term use in cell culture and animal models. However, one limitation of using 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine in lab experiments is its high cost, which may limit its availability for some researchers.
Orientations Futures
There are several future directions for research on 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine. One area of focus is the development of new formulations of 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine that can be administered more easily and effectively. Another area of focus is the exploration of new applications for 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine, such as its potential use in the treatment of other viral infections or cancer. Finally, there is a need for further research on the long-term safety and efficacy of 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine, particularly in the context of long-term treatment for HIV.
Méthodes De Synthèse
1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine can be synthesized using a variety of methods, including enzymatic and chemical synthesis. Enzymatic synthesis involves the use of enzymes to catalyze the formation of the nucleoside analog, while chemical synthesis involves the use of chemical reactions to create the molecule. One common method of chemical synthesis involves the reaction of 2,3-dideoxy-2-fluoro-D-ribose with cytosine in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine has been extensively studied for its potential use in the treatment of HIV/AIDS. In clinical trials, 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine has been shown to be highly effective at reducing viral load and increasing CD4 cell counts in patients with HIV. In addition, 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine has been shown to have a low toxicity profile, making it a promising candidate for long-term use in the treatment of HIV.
Propriétés
Numéro CAS |
119555-47-4 |
|---|---|
Nom du produit |
1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine |
Formule moléculaire |
C9H12FN3O3 |
Poids moléculaire |
229.21 g/mol |
Nom IUPAC |
4-amino-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O3/c10-6-3-5(4-14)16-8(6)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4H2,(H2,11,12,15)/t5-,6-,8+/m0/s1 |
Clé InChI |
LTDCCBLBAQXNKP-VMHSAVOQSA-N |
SMILES isomérique |
C1[C@H](O[C@H]([C@H]1F)N2C=CC(=NC2=O)N)CO |
SMILES |
C1C(OC(C1F)N2C=CC(=NC2=O)N)CO |
SMILES canonique |
C1C(OC(C1F)N2C=CC(=NC2=O)N)CO |
Synonymes |
1-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine 1-(2,3-dideoxy-2-fluoropentofuranosyl)cytosine 2'-F-dd-ara-C 2'-fluoro-2',3'-dideoxyarabinosylcytosine 2,3-DDFPC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



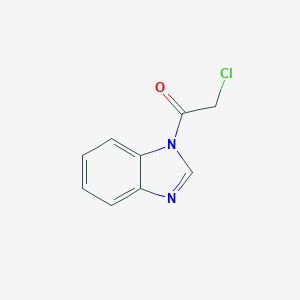
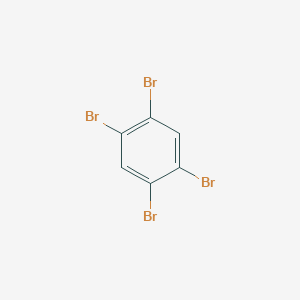
![(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48378.png)
